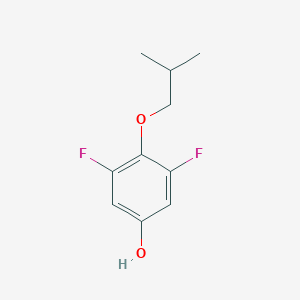
2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL is an organic compound characterized by the presence of a pyridine ring substituted with an ethylsulfanyl group at the second position, a trifluoromethyl group at the fifth position, and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The ethylsulfanyl group is then introduced via a thiolation reaction, and finally, the hydroxyl group is added through a hydroxylation reaction.
Nucleophilic Substitution: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Thiolation: The ethylsulfanyl group can be introduced using ethylthiol in the presence of a catalyst such as copper(I) iodide.
Hydroxylation: The hydroxyl group can be introduced using oxidizing agents like hydrogen peroxide or through hydrolysis of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The hydroxyl group can be reduced to form a corresponding ether.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethers.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. The ethylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL
- 2-(Ethylsulfanyl)-5-(chloromethyl)pyridin-3-OL
- 2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-4-OL
Uniqueness
2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The trifluoromethyl group significantly increases the compound’s electron-withdrawing capability, while the ethylsulfanyl group provides a site for covalent modification. This combination makes it particularly useful in applications requiring specific electronic characteristics and reactivity.
Properties
IUPAC Name |
2-ethylsulfanyl-5-(trifluoromethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NOS/c1-2-14-7-6(13)3-5(4-12-7)8(9,10)11/h3-4,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCRCLFQCWATBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=N1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














